Decominol
Overview
Description
Decominol is a bactericidal compound used in the cosmetic industry, developed by the French company Laboratoires Pharmascience . It’s particularly effective against gram-negative bacteria, especially Escherichia coli and Pseudomonas aeruginosa .
Molecular Structure Analysis
Decominol hydrochloride has the molecular formula C13H30ClNO2 . Its average mass is 267.836 Da and its monoisotopic mass is 267.196503 Da . The structure of organic compounds is crucial to their activity, and modern instruments for single-crystal X-ray diffraction (SC-XRD) analysis have evolved to analyze smaller crystals and deliver a structure more easily .Physical And Chemical Properties Analysis
Decominol hydrochloride has a molecular formula of C13H30ClNO2, an average mass of 267.836 Da, and a monoisotopic mass of 267.196503 Da . The physical and chemical properties of a compound are essential to understand its function as a biomaterial .Scientific Research Applications
Bactericidal and Fungicidal Activities
Decominol, identified as decyloxy-3-hydroxy-2-amino-1-propane hydrochloride, has been studied for its bactericidal properties. Research by Beerens et al. (1984) demonstrated that Decominol exhibits bactericidal activity at a concentration of 0.05%, with this concentration increasing in the presence of albumin-yeast extract mixture and hard water. However, at pH 5.0 and a 0.5% concentration, it is not bactericidal. The fungicidal activity of Decominol is weak at temperatures of 20 and 50 degrees Celsius, and it lacks sporicidal activity at 10%. In practical applications, such as in a meat-canning factory, Decominol at concentrations of 0.2% to 1.5% ensures satisfactory disinfection of properly cleansed surfaces and is useful for sterilizing circuits as an adjunct to heat's lethal action (Beerens et al., 1984).
Environmental Applications
The research did notyield specific results on Decominol's direct application in environmental contexts. However, the principles of microbial decolorization and degradation of dyes, as explored by Banat et al. (1996), can be tangentially related. They discuss the cost-effectiveness of microbial methods for removing pollutants from the environment, highlighting the importance of understanding chemical interactions in environmental management. While this does not directly involve Decominol, the underlying scientific principles of chemical interactions and microbial activities in environmental management could be relevant (Banat et al., 1996).
Chemical Analysis and Forensic Applications
The luminol reaction, chemically similar to compounds like Decominol, is extensively used in forensic science for detecting latent blood at crime scenes. Barni et al. (2007) reviewed the application of luminol chemiluminescence, emphasizing its importance in forensic science for over 40 years. This review provides insights into the reaction mechanism and operational use, including potential interferences and the effect on subsequent serological and DNA testing, which could be relevant for understanding similar chemical reactions involving compounds like Decominol (Barni et al., 2007).
properties
IUPAC Name |
1-amino-3-decoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIZSEZACLNKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048363 | |
Record name | Decominol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decominol | |
CAS RN |
60812-35-3 | |
Record name | Decominol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060812353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decominol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECOMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3T9Z2TKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.